2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine
Description
2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine is a hybrid organosilane compound featuring a pyridine ring linked to a triethoxysilyl group via a propylsulfanyl (-S-CH2CH2CH2-) bridge. The triethoxysilyl moiety enables covalent bonding to silica-based substrates, making it valuable for designing heterogeneous catalysts or functionalized materials. The pyridine ring acts as a Lewis base, facilitating coordination to metal centers or participation in nucleophilic reactions. This compound’s structural duality—combining inorganic anchoring capability with organic reactivity—positions it as a versatile intermediate in catalysis, surface modification, and materials science .
Properties
CAS No. |
656230-07-8 |
|---|---|
Molecular Formula |
C14H25NO3SSi |
Molecular Weight |
315.51 g/mol |
IUPAC Name |
triethoxy(3-pyridin-2-ylsulfanylpropyl)silane |
InChI |
InChI=1S/C14H25NO3SSi/c1-4-16-20(17-5-2,18-6-3)13-9-12-19-14-10-7-8-11-15-14/h7-8,10-11H,4-6,9,12-13H2,1-3H3 |
InChI Key |
PSTDTKNBZWTUEN-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCSC1=CC=CC=N1)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine typically involves the reaction of 3-(triethoxysilyl)propylamine with pyridine-2-thiol. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The process involves:
Reactants: 3-(Triethoxysilyl)propylamine and pyridine-2-thiol.
Solvent: Anhydrous solvents such as dichloromethane or toluene.
Catalyst: Often, a base such as triethylamine is used to facilitate the reaction.
Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures (25-50°C) under an inert atmosphere (e.g., nitrogen or argon) to avoid moisture and oxygen interference.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Equipped with inert gas purging systems to maintain an oxygen-free environment.
Continuous Stirring: To ensure uniform mixing of reactants.
Purification: The product is purified using techniques such as distillation or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the ethoxy groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Applications in Materials Science
- Surface Modification : The triethoxysilyl group allows for the modification of surfaces, particularly silica-based materials. By bonding to surfaces, it can enhance adhesion properties and create functionalized surfaces for various applications, including sensors and catalysts.
- Nanocomposites : Incorporating 2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine into polymer matrices can improve mechanical strength and thermal stability. This is particularly useful in developing advanced composites for aerospace and automotive industries.
- Coatings : The compound can be utilized in formulating protective coatings that resist corrosion and wear. Its ability to bond with substrates enhances the durability of coatings applied to metals and polymers.
Biochemical Applications
- Drug Delivery Systems : The silane functionality enables the attachment of drug molecules or therapeutic agents to nanoparticles or other carriers, facilitating targeted drug delivery systems. This application is critical in cancer therapy where localized treatment is desired.
- Antimicrobial Agents : Research has indicated that pyridine derivatives exhibit antimicrobial properties. The incorporation of the sulfanyl group may enhance these effects, making it a candidate for developing new antimicrobial agents against resistant bacterial strains.
- Bioconjugation : The compound can serve as a linker in bioconjugation processes, facilitating the attachment of biomolecules such as proteins or nucleic acids to surfaces or other molecules, which is vital in biosensor technology.
Case Studies
- Surface Functionalization : A study demonstrated the successful functionalization of silica nanoparticles with this compound, resulting in improved stability and reactivity in catalytic reactions .
- Antimicrobial Evaluation : In vitro studies conducted on various derivatives of pyridine compounds showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating potential for use in pharmaceuticals .
- Nanocomposite Development : Research highlighted the enhancement of mechanical properties in polymer nanocomposites when incorporating silane-functionalized compounds like this compound, showcasing its utility in material engineering .
Mechanism of Action
The mechanism of action of 2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine involves its ability to form strong covalent bonds with various substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can further condense to form siloxane bonds. This property is particularly useful in surface modification and the formation of stable, durable coatings. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions, which can be exploited in catalysis and material science.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness is highlighted through comparisons with structurally or functionally related molecules. Below is a detailed analysis:
Structural Analogues with Triethoxysilyl Groups
- 4-[N-[3-(Triethoxysilyl)propyl]-N-methylamino]pyridine (DMAP-TES) Key Differences: Replaces the sulfanyl bridge with an N-methylamino (-NH-CH2CH2CH2-) group. Applications: Used in dialkylaminopyridine-functionalized mesoporous silica nanospheres (DMAP-MSNs) for Baylis-Hillman, acylation, and silylation reactions. The amino group avoids protonation issues, enhancing catalytic recyclability . Performance: Demonstrates high reactivity and recyclability (exact cycle numbers unspecified in evidence), attributed to the triethoxysilyl group enabling stable immobilization on silica supports.
Sulfanyl-Containing Pyridine Derivatives
- 2-Methyl-4-(3-{[3-(2-methylpyridin-4-yl)propyl]sulfanyl}propyl)pyridine Key Differences: Lacks the triethoxysilyl group but features dual pyridine rings with methyl substituents. Applications: Likely used as a ligand or in supramolecular chemistry due to its bidentate pyridine coordination sites.
| Property | This compound | 2-Methyl-4-(3-{[3-(2-methylpyridin-4-yl)propyl]sulfanyl}propyl)pyridine |
|---|---|---|
| Anchoring Capability | High (via triethoxysilyl) | None |
| Coordination Sites | Single pyridine ring | Dual pyridine rings |
| Steric Effects | Moderate | High (due to methyl groups) |
Pharmaceutical Sulfanyl Compounds
- Montelukast Sodium Derivatives (e.g., compounds) Key Differences: Complex structures with quinoline, cyclopropyl, and carboxylic acid groups. Applications: Leukotriene receptor antagonists (pharmaceuticals). The sulfanyl group here contributes to binding specificity rather than catalysis, highlighting the functional versatility of sulfur linkages .
Research Findings and Performance Insights
- Catalytic Efficiency: DMAP-TES demonstrates that triethoxysilyl-functionalized pyridines excel in heterogeneous catalysis due to stable silica support binding. DMAP-TES’s amino group), influencing reaction pathways.
- Stability : Triethoxysilyl groups hydrolyze in aqueous conditions to form siloxane networks, critical for catalyst immobilization. This property is shared across silylated compounds but varies with hydrolysis rates (e.g., triethoxysilyl vs. trimethoxysilyl).
- Synthetic Flexibility : The propylsulfanyl linker in this compound allows modular derivatization, contrasting with rigid pharmaceutical compounds in .
Biological Activity
The compound 2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine is a novel pyridine derivative that incorporates a triethoxysilyl group, which enhances its potential for biological applications. Pyridine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with triethoxysilane and sulfide reagents. The general synthetic route can be summarized as follows:
- Preparation of Triethoxysilyl Propyl Sulfide : Reacting triethoxysilane with a suitable sulfide.
- Formation of Pyridine Derivative : Condensing the resulting sulfide with a pyridine derivative under controlled conditions.
This method allows for the introduction of both the silane and sulfide functionalities into the pyridine framework.
Antimicrobial Activity
Research has indicated that pyridine derivatives exhibit significant antimicrobial properties. The compound this compound has been evaluated against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
- Minimum Inhibitory Concentrations (MIC) : Studies have shown that this compound possesses MIC values comparable to established antibiotics like linezolid. For instance, in a study comparing several pyridine derivatives, this compound demonstrated an MIC of 4 μg/mL against S. aureus .
Anticancer Activity
Pyridine compounds are also recognized for their anticancer potential. Preliminary studies have suggested that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A recent investigation into the anticancer effects of similar pyridine derivatives revealed that compounds with sulfide functionalities showed significant cytotoxic effects on human cancer cell lines, leading to a reduction in cell viability by up to 70% at higher concentrations .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Bacterial Cell Membranes : The triethoxysilyl group enhances the lipophilicity of the compound, facilitating its penetration into bacterial membranes and disrupting membrane integrity.
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis, contributing to their bactericidal effects .
- Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .
Data Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves thiol-ene "click" chemistry or nucleophilic substitution between 2-mercaptopyridine and 3-(triethoxysilyl)propyl chloride. Key steps include:
- Silane Coupling : Reacting 3-chloropropyltriethoxysilane with 2-mercaptopyridine under inert conditions (N₂/Ar) to prevent premature hydrolysis of triethoxysilyl groups.
- Solvent Selection : Use anhydrous THF or DMF to enhance reaction efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by vacuum drying. Confirm purity via HPLC (>98%) and elemental analysis .
Q. Which characterization techniques are critical for confirming the structure and stability of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify the integration of triethoxysilyl (–Si(OEt)₃) and pyridyl protons.
- FTIR : Peaks at ~1080 cm⁻¹ (Si–O–Si) and ~2550 cm⁻¹ (S–H absence confirms thiol reaction).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 330.15).
- Stability Testing : Monitor hydrolytic degradation via TGA/DSC under controlled humidity (40–60% RH) .
Q. How does the sulfanyl (–S–) group influence reactivity in nucleophilic or catalytic systems?
- Methodological Answer : The sulfanyl group acts as a soft nucleophile, enabling:
- Thiol-Disulfide Exchange : Useful in dynamic covalent chemistry for self-healing materials.
- Metal Coordination : Binds to Au⁺/Ag⁺ nanoparticles (e.g., SERS substrates).
- Oxidation Sensitivity : Monitor via iodometric titration to quantify disulfide formation under oxidative conditions .
Advanced Research Questions
Q. How can this compound be integrated into heterogeneous catalytic systems, and what metrics assess its performance?
- Methodological Answer :
- Immobilization : Graft onto mesoporous silica (e.g., SBA-15) via co-condensation (TEOS + compound, 1:2 molar ratio). Confirm loading via BET surface area reduction (e.g., from 800 → 600 m²/g) and XPS (Si 2p peak shift).
- Catalytic Efficiency : Test in Baylis-Hillman reactions (e.g., acrylate + aldehyde conversion). Track yield (%) via GC-MS and turnover frequency (TOF).
- Recyclability : Assess after 5 cycles; <10% activity loss indicates robust siloxane anchoring .
Q. What strategies mitigate hydrolysis of the triethoxysilyl group during long-term storage or aqueous-phase applications?
- Methodological Answer :
- Storage : Seal under inert gas with molecular sieves (3Å) at –20°C.
- Stabilization : Co-condense with hydrophobic organosilanes (e.g., methyltriethoxysilane) to reduce Si–O–H₂O interactions.
- In Situ Hydrolysis Control : Adjust pH (4–6) using acetate buffers to slow silanol condensation .
Q. How can computational modeling (e.g., DFT) elucidate mechanistic pathways in reactions involving this compound?
- Methodological Answer :
- Reaction Pathway Mapping : Use Gaussian 09 with B3LYP/6-31G(d) to model nucleophilic attack at sulfur or silane hydrolysis.
- Transition State Analysis : Identify energy barriers (kcal/mol) for thiol-ene vs. disulfide pathways.
- Solvent Effects : Apply PCM models to simulate polar aprotic (DMF) vs. aqueous environments .
Q. What contradictions exist in reported catalytic efficiencies, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies in TOF (e.g., 50 vs. 120 h⁻¹) may arise from:
- Surface Heterogeneity : Characterize catalyst porosity (BET) and active site distribution (TEM-EDS).
- Leaching Tests : ICP-OES after catalysis to quantify Si/S loss (<1 ppm acceptable).
- Kinetic Isotope Effects : Compare k_H/k_D in deuterated solvents to confirm rate-limiting steps .
Q. What are the environmental and safety considerations for large-scale lab use?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
